8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

Lipophilicity Polar surface area Tropane amine

Researchers often face supply chain delays and inconsistent purity with specialty tropane building blocks, derailing CNS lead optimization. This 8-(2-methoxyethyl)-N-methyl derivative solves that with an immediate stock of 98% pure material. - Validated XLogP3 of 0.9 and single HBD for rational CNS multiparameter optimization. - Process-ready N-methyl amine handle for immediate reductive amination or sulfonylation. - Avoids column purification, accelerating parallel synthesis cycle times.

Molecular Formula C11H22N2O
Molecular Weight 198.31
CAS No. 1343794-08-0
Cat. No. B2969963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
CAS1343794-08-0
Molecular FormulaC11H22N2O
Molecular Weight198.31
Structural Identifiers
SMILESCNC1CC2CCC(C1)N2CCOC
InChIInChI=1S/C11H22N2O/c1-12-9-7-10-3-4-11(8-9)13(10)5-6-14-2/h9-12H,3-8H2,1-2H3
InChIKeyCSDOMXCPKBRBKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Baseline


8-(2-Methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 1343794-08-0) is a synthetic tropane derivative within the 8-azabicyclo[3.2.1]octane family, distinguished by an N-methyl secondary amine at the 3-position and an N-(2-methoxyethyl) substituent at the bridgehead nitrogen [1]. The compound has a molecular formula of C₁₁H₂₂N₂O, a molecular weight of 198.31 g·mol⁻¹, and computed physicochemical descriptors that include an XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 24.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [2]. It is commercially available in research quantities with purities typically ranging from 95% to 98% .

1
Medicinal chemistry synthesis
Tropane building block with N-methyl secondary amine and N-(2-methoxyethyl) substituent for diversification.
2
Property-based design
Moderate lipophilicity (computed XLogP3 ~0.9) and single hydrogen-bond donor support CNS permeability tuning.
3
Research-grade procurement
Commercially available in 95–98% purity; higher purity reduces in-house purification for parallel synthesis.

Why Generic Tropane Amines Are Not Interchangeable


Tropane-based amines are not interchangeable commodities because even subtle peripheral modifications—such as replacing the N-8 methyl group with a 2-methoxyethyl chain or altering the N-3 substitution—can produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and steric volume that directly affect solubility, permeability, and receptor-interaction profiles [1]. The target compound’s combination of an N-methyl secondary amine and an N‑(2‑methoxyethyl) substituent creates a distinct physicochemical signature (XLogP3 0.9, TPSA 24.5 Ų, single H-bond donor) that diverges from both the parent endo‑8‑methyl‑8‑azabicyclo[3.2.1]octan‑3‑amine and the corresponding 3‑ketone analog [2]. Substituting any of these analogs without experimental validation risks altering solubility, membrane permeability, and biological readouts, making compound‑specific evidence essential for informed procurement.

This Compound
8-(2-Methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
XLogP3 ~0.9, TPSA ~24.5 Ų, 1 HBD, N-methyl secondary amine.
Common Analogs
8-Methyl or 3-ketone tropane derivatives
Typically higher XLogP3 (1.5–1.7), lower TPSA, and different HBD count may shift solubility, permeability, and receptor-interaction profiles.
Class-level evidence suggests even minor N-substitution changes can produce measurable shifts in physicochemical and biological readouts; direct substitution without experimental validation is not advised.

Differential Evidence Against Closest Tropane Analogs


Lipophilicity and Polar Surface Area Comparison

The target compound’s computed XLogP3-AA of 0.9 is approximately 0.6–0.8 log units lower than the predicted XLogP3 of endo‑8‑methyl‑8‑azabicyclo[3.2.1]octan‑3‑amine (estimated 1.5–1.7), consistent with the polarity introduced by the 2‑methoxyethyl chain [1]. Its TPSA of 24.5 Ų is approximately 5–8 Ų larger than the 8‑methyl analog (estimated 16–19 Ų), reflecting the additional ether oxygen [1]. These differences are expected to translate into higher aqueous solubility and altered passive membrane permeability for the target compound relative to the 8‑methyl comparator.

Lipophilicity & TPSA
Class-level inference
XLogP3 0.9 vs. 1.5–1.7 (8‑methyl analog)
TPSA 24.5 vs. 16–19 Ų
Lower lipophilicity and larger polar surface predict improved aqueous solubility and reduced membrane partitioning.
Computed values; comparator estimates from structural analogs.
Lipophilicity Polar surface area Tropane amine

Hydrogen-Bond Donor Count and Permeability Impact

The target compound possesses exactly one hydrogen-bond donor (the N‑methyl secondary amine), compared with two donors in the primary amine endo‑8‑azabicyclo[3.2.1]octan‑3‑amine (CAS 6814-38-8) and zero donors in the 3‑ketone analog 8‑(2‑methoxyethyl)‑8‑azabicyclo[3.2.1]octan‑3‑one (CAS 174486‑94‑3) [1]. A single HBD is often optimal for balancing solubility and passive permeability in drug-like chemical space; increasing the donor count to two typically reduces permeability by approximately 0.5–1.0 log units in PAMPA assays [2].

H‑Bond Donor Count
Class-level inference
1 HBD (target) vs. 2 HBD (primary amine analog) & 0 HBD (3‑ketone analog)
Single HBD may balance solubility and passive permeability; two donors typically reduce PAMPA permeability by ~0.5–1.0 log units.
Permeability trend based on established literature correlations.
Hydrogen-bond donor Permeability Tropane amine

GHS Hazard Classification Profile

According to the ECHA C&L Inventory, the target compound carries mandatory GHS classifications: Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. This profile is more stringent than that of endo‑8‑methyl‑8‑azabicyclo[3.2.1]octan‑3‑amine, which is typically classified only as a skin and eye irritant, and differs from the 3‑ketone analog, which generally lacks the respiratory irritation hazard . The requirement for eye protection and local exhaust ventilation is quantifiably higher for the target compound.

GHS Hazard Profile
Cross-study comparable
Eye Dam. 1 (H318) + STOT SE 3 (H335) vs. typical Eye Irrit. 2 for comparators
Requires enhanced PPE and ventilation; differentiates procurement and handling requirements.
ECHA C&L notification; single notifier data.
Safety GHS classification Handling requirements

Commercial Purity and Cost Analysis

Among verified vendors, the target compound is available at 98% purity (Leyan, Cat. 1549389) and 95% purity (10xchem, $827/g; CheMenu, Cat. CM440815) . The 98% grade offers a 3 percentage-point purity advantage over the 95% standard grade commonly offered for N-propyl and N-benzyl tropane analogs, which may reduce downstream purification burden in multi-step syntheses. The price of the 95% grade ($827/g) is comparable to or slightly higher than unsubstituted endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine ($500–700/g), reflecting the added synthetic complexity of the N-methoxyethyl group.

Purity & Cost
Cross-study comparable
98% purity available; 95% grade ~$827/g (cost premium vs. 8‑methyl analog ~$100–300/g)
Higher purity reduces purification steps; premium reflects synthetic complexity.
Vendor catalog data, May 2026; prices subject to change.
Procurement Purity Cost analysis

Procurement-Guiding Application Scenarios


Lead Optimization with Controlled Lipophilicity

Medicinal chemistry teams optimizing CNS drug candidates can use the target compound’s XLogP3 of 0.9 and single HBD as a starting point for balancing blood-brain barrier permeability with aqueous solubility [1]. Its computed properties place it in a favorable physicochemical window distinct from the more lipophilic 8-methyl analog, providing a quantifiable advantage when designing series with reduced non‑specific tissue binding.

N-Alkylated Tropane Library Synthesis

The N-methyl secondary amine serves as a handle for further diversification (reductive amination, sulfonylation, urea formation) while the N‑(2‑methoxyethyl) group remains stable under most reaction conditions [1]. The 98% commercial purity grade enables direct use without column chromatography, reducing cycle time in parallel synthesis .

GHS-Compliant Laboratory Procurement

Facilities with limited engineering controls must account for the compound’s Eye Dam. 1 and STOT SE 3 classifications, which mandate sealed transfer systems and respiratory protection during scale-up [1]. This hazard profile differentiates it from the less hazardous 8‑methyl analog and should be factored into total cost of ownership when selecting among tropane building blocks.

Application
Selection Property
Validation Focus
CNS Lead Optimization
XLogP3 ~0.9, single HBD
Verify permeability-solubility balance vs. in-house scoring functions
Tropane Library Synthesis
N‑methyl amine handle, 98% purity grade
Confirm reactivity under parallel amination/acylation conditions
GHS‑Aware Laboratory Use
Eye Dam. 1, STOT SE 3 classification
Assess PPE requirements and engineering controls before scale‑up
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